5-Acetamido-3,4-piperidinediol chemical structure and physical properties
5-Acetamido-3,4-piperidinediol chemical structure and physical properties
An In-Depth Technical Guide to 5-Acetamido-3,4-piperidinediol
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: March 25, 2026
Abstract
This technical guide provides a comprehensive overview of 5-Acetamido-3,4-piperidinediol, a notable piperidine derivative with significant potential in biochemical research and drug development. This document consolidates available information on its chemical structure, physicochemical properties, synthesis, and biological activity, with a particular focus on its role as a selective enzyme inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both established data and field-proven insights to facilitate further investigation and application of this compound.
Introduction and Background
The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] 5-Acetamido-3,4-piperidinediol, specifically the (3R,4R,5S)-enantiomer, has been identified as a selective inhibitor of hexosaminidases, a class of enzymes involved in the catabolism of glycoconjugates.[3] Dysregulation of hexosaminidase activity has been implicated in several lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases, making selective inhibitors like 5-Acetamido-3,4-piperidinediol valuable tools for studying these pathological processes and as potential starting points for therapeutic development.[4]
This guide aims to provide a detailed technical resource on 5-Acetamido-3,4-piperidinediol, synthesizing the foundational research with practical insights for its application in a laboratory setting.
Chemical Structure and Identification
The precise chemical identity of a molecule is fundamental to its study and application. This section details the structural and identifying information for 5-Acetamido-3,4-piperidinediol.
Chemical Structure
The chemical structure of the biologically active enantiomer is (3R,4R,5S)-5-Acetamido-3,4-piperidinediol. The stereochemistry of the substituents on the piperidine ring is critical for its selective biological activity.
Caption: 2D Chemical Structure of (3R,4R,5S)-5-Acetamido-3,4-piperidinediol.
IUPAC Name and Identifiers
-
IUPAC Name: N-[(3R,4R,5S)-3,4-dihydroxy-piperidin-5-yl]acetamide
-
Molecular Formula: C₇H₁₄N₂O₃
-
Molecular Weight: 174.19 g/mol
-
Canonical SMILES: CC(=O)N[C@@H]1CO">C@HO
-
InChI Key: A derivative of InChIKey: NQRYJNQNLNOLGT-UHFFFAOYSA-N (for piperidine)[5]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in biological and experimental systems. While comprehensive experimental data for 5-Acetamido-3,4-piperidinediol is not widely published, the following table summarizes known and predicted properties.
| Property | Value | Source/Method |
| Melting Point | Not available. The related compound 4,4-Piperidinediol hydrochloride has a melting point of 185-189 °C.[6] | Inferred from related compounds |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in water and polar organic solvents such as methanol and ethanol. The related 4,4-Piperidinediol hydrochloride is soluble in water.[6] | Inferred from structure and related compounds |
| pKa | The piperidine nitrogen is basic. Predicted basic pKa is approximately 9.5-10.5. | Prediction |
| logP | Predicted to be low (likely negative), indicating high hydrophilicity. | Prediction |
Synthesis and Characterization
The synthesis of (3R,4R,5S)-5-Acetamido-3,4-piperidinediol was first reported by Bernotas and Ganem in 1987.[3] While the full experimental details from the original publication are not reproduced here, a general synthetic strategy for this class of compounds is outlined below. The synthesis of piperidine derivatives often involves the stereoselective modification of a pre-existing heterocyclic core or the cyclization of a linear precursor.[1][7]
General Synthetic Workflow
A plausible synthetic approach would involve a multi-step process starting from a readily available chiral precursor. The key steps would likely include the stereocontrolled introduction of the hydroxyl and amino functionalities onto a piperidine ring or a precursor that can be cyclized to form the desired piperidine structure.
Caption: Generalized synthetic workflow for 5-Acetamido-3,4-piperidinediol.
Characterization Methods
The structural elucidation and confirmation of 5-Acetamido-3,4-piperidinediol would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the piperidine ring protons, the acetyl methyl group, and the protons of the hydroxyl and amide groups. The coupling constants between the ring protons would be crucial for confirming the relative stereochemistry.
-
¹³C NMR: Would display seven distinct carbon signals corresponding to the piperidine ring carbons, the acetyl carbonyl, and the acetyl methyl group.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 175.1083.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be observed for the O-H (hydroxyl), N-H (amide and amine), and C=O (amide) functional groups.
-
The original characterization of this compound included magnetic resonance spectroscopy and mass spectrometry.[3]
Biological Activity and Mechanism of Action
Selective Hexosaminidase Inhibition
The primary reported biological activity of (3R,4R,5S)-5-Acetamido-3,4-piperidinediol is its function as a selective inhibitor of hexosaminidases.[3] Hexosaminidases are glycoside hydrolases that cleave terminal N-acetylglucosamine and N-acetylgalactosamine residues from various glycoconjugates. The acetamido group at the 5-position of the piperidine ring likely plays a key role in mimicking the natural substrate and interacting with the active site of the enzyme.[8]
Potential Therapeutic and Research Applications
Given its selective inhibitory activity, 5-Acetamido-3,4-piperidinediol is a valuable molecular probe for studying the role of hexosaminidases in both normal physiological processes and in disease states. Its potential applications include:
-
Research Tool: Investigating the pathophysiology of lysosomal storage diseases.
-
Therapeutic Lead: Serving as a scaffold for the development of more potent and selective hexosaminidase inhibitors for the treatment of diseases like Tay-Sachs and Sandhoff disease.[9]
Caption: Mechanism of action of 5-Acetamido-3,4-piperidinediol.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 5-Acetamido-3,4-piperidinediol. Therefore, it is prudent to handle this compound with the standard precautions for a novel chemical substance. Based on the safety data for related piperidine compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
For related piperidine compounds, hazards such as skin and eye irritation have been reported.[6]
Conclusion
5-Acetamido-3,4-piperidinediol is a stereochemically defined piperidine derivative with significant and selective inhibitory activity against hexosaminidases. This property makes it a valuable tool for researchers in glycobiology and a promising lead compound for the development of therapeutics for lysosomal storage diseases. While detailed physicochemical and toxicological data are limited in the public domain, this guide provides a foundational understanding of its structure, synthesis, and biological function based on the available scientific literature and informed predictions. Further research into this molecule is warranted to fully elucidate its therapeutic potential.
References
-
ACS Publications. (2004, August 7). Synthesis and High-Throughput Screening of N-Acetyl-β-hexosaminidase Inhibitor Libraries Targeting Osteoarthritis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bernotas, R. C., & Ganem, B. (1987). (3R,4R,5S)-5-acetamido-3,4-piperidinediol: a selective hexosaminidase inhibitor. Carbohydrate Research, 167, 312–316. [Link]
-
Tropak, M. B., et al. (2004). Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients. Journal of Biological Chemistry, 279(13), 13478–13487. [Link]
-
Withers, S. G., & Aebersold, R. (1995). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 5(8), 849-858. [Link]
-
Wikipedia. (n.d.). Hexosaminidase. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural essentials for β-N-acetylhexosaminidase inhibition by amides of prolines, pipecolic and azetidine carboxylic acids. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Tropak, M. B., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(23), 6505-6509. [Link]
-
IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
SciELO. (2019, June 5). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Piperidinediol, hydrochloride. Retrieved from [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4). Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. (3R,4R,5S)-5-acetamido-3,4-piperidinediol: a selective hexosaminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexosaminidase - Wikipedia [en.wikipedia.org]
- 5. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]
